Longistyline A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

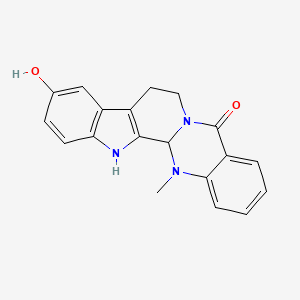

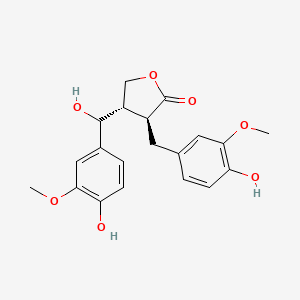

Longistyline A, also known as Longistylin A, is a natural stilbene that can be isolated from the leaves of Cajanus cajan . It shows antimicrobial activity against MRSA with an MIC value of 1.56 μg/mL . It also exhibits neuroprotective effects and can be used for the research of infection and nerve diseases .

Molecular Structure Analysis

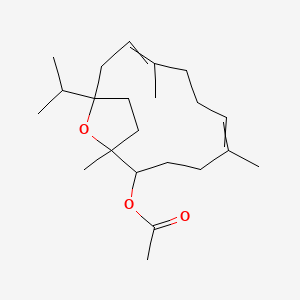

Longistyline A has a molecular formula of C20H22O2 . Its average mass is 294.388 Da and its monoisotopic mass is 294.161987 Da .Physical And Chemical Properties Analysis

Longistyline A has a molecular weight of 294.39 . It is recommended to be stored as a powder at -20°C for 3 years or at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Neuroprotection in PC12 Cells Longistyline A demonstrates significant neuroprotective effects against corticosterone-induced neurotoxicity in PC12 cells. This protective effect is observed through reduced cell death and lactate dehydrogenase (LDH) release, and alleviation of DNA fragmentation, elevated calcium ions ([Ca2+]i), and caspase-3 activity. These results suggest its potential application in neuroprotective strategies (Jiang et al., 2012).

Antidepressant and Neuroprotective Activities

Antidepressant Effect and Neuroprotection Against Glutamate-Induced Cytotoxicity Longistyline C, related to Longistyline A, exhibits antidepressant activity in animal behavioral tests and provides neuroprotection against glutamate-induced cytotoxicity in PC12 cells. It modulates the NMDAR/NR2B-ERK pathway and endoplasmic reticulum function, suggesting a potential therapeutic role in depressive disorders (Liu et al., 2017).

Antibacterial Properties

Anti-MRSA Activity Longistyline A exhibits strong antibacterial activities, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). It disrupts bacterial membrane potential and permeability, indicating its potential as an antibacterial agent. Moreover, its relatively low cytotoxicity to mammalian cells adds to its therapeutic value (Wu et al., 2019).

Bone Health

Effects on Osteoblast and Osteoclast Cells Cajanine, derived from Longistyline A, shows promising effects on bone health. It promotes osteoblast cell proliferation and mineralized bone-like tissue formation, while inhibiting osteoclast cell derivation. This dual action suggests its potential in developing anti-osteoporosis drugs (Zheng et al., 2007).

Cancer Research

Cytotoxicity of Longistyline C Derivatives Several derivatives of Longistyline C have been synthesized and tested for their anti-tumor properties. Some derivatives, like DT-6 and DT-9, show potent cytotoxicity against human cancer cell lines, indicating the potential for developing new anticancer drugs (Shan et al., 2015).

Antiproliferative Activity

Activity Against Human Hepatoma Cells The total synthesis of Cajanine, along with Longistyline A, has been achieved, revealing their antiproliferative activity against human hepatoma cells. This underscores their promise as drug candidates for liver cancer treatment (Ji et al., 2011).

Antiplasmodial Activity

Activity Against Plasmodium Falciparum Longistyline A has shown moderate in vitro activity against the Plasmodium falciparum strain 3D7, which causes malaria. This suggests its potential utility in malaria treatment (Duker-Eshun et al., 2004).

Quality Control in Medicinal Herbs

Analytical Methods for Longistyline A and C Analytical methods have been developed to quantify Longistyline A and C in medicinal herb Cajanus cajan. These methods enable quality control and standardization of medicinal preparations containing these compounds (Wang et al., 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

CAS-Nummer |

64095-60-9 |

|---|---|

Molekularformel |

C20H22O2 |

Molekulargewicht |

294.39 |

IUPAC-Name |

3-methoxy-2-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol |

InChI |

InChI=1S/C20H22O2/c1-15(2)9-12-18-19(21)13-17(14-20(18)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3/b11-10+ |

SMILES |

CC(=CCC1=C(C=C(C=C1OC)C=CC2=CC=CC=C2)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.